2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a chromenyl group, a piperazine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of ethyl acetoacetate with salicylaldehyde, followed by cyclization.
Piperazine Derivatization: The chromenyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Acetamide Formation: The final step involves the reaction of the piperazinyl derivative with 2-(trifluoromethyl)benzoyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s photochemical properties make it of interest for the development of smart materials and photoactive devices.
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: shares similarities with other chromenyl-piperazine derivatives and trifluoromethyl-substituted compounds.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: Another compound with a chromenyl group and similar photochemical properties.
Uniqueness
- The combination of the chromenyl, piperazine, and trifluoromethylphenyl groups in this compound provides a unique set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O3/c1-2-17-7-8-22-19(13-17)18(14-24(33)34-22)15-30-9-11-31(12-10-30)16-23(32)29-21-6-4-3-5-20(21)25(26,27)28/h3-8,13-14H,2,9-12,15-16H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRIBYLRLCOTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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